1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a bromofuran moiety
Preparation Methods
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine typically involves the reaction of 5-bromofuran-2-carbaldehyde with piperidin-4-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromofuran moiety to other functional groups.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The bromofuran moiety may interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine can be compared with other similar compounds such as:
1-[(5-Chlorofuran-2-yl)methyl]piperidin-4-amine: Similar structure but with a chlorine atom instead of bromine.
1-[(5-Methylfuran-2-yl)methyl]piperidin-4-amine: Similar structure but with a methyl group instead of bromine.
1-[(5-Fluorofuran-2-yl)methyl]piperidin-4-amine: Similar structure but with a fluorine atom instead of bromine. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJLBGGXUNAEPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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